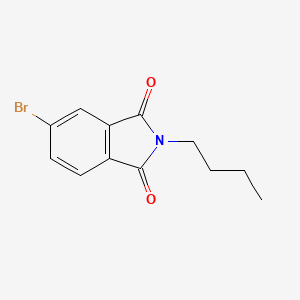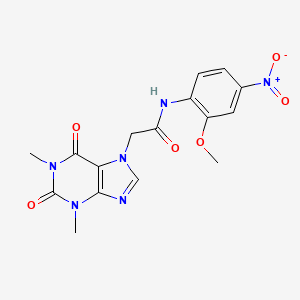![molecular formula C24H21N3O2S2 B5134111 N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B5134111.png)
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide, commonly known as BPTES, is a small molecule inhibitor of glutaminase activity. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is a crucial step in the metabolism of cancer cells. BPTES has been shown to selectively inhibit the growth of cancer cells and has potential as an anti-cancer drug.
Mecanismo De Acción
BPTES works by binding to the active site of glutaminase, which prevents the enzyme from catalyzing the conversion of glutamine to glutamate. This results in a decrease in the levels of glutamate and other downstream metabolites, which are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
BPTES has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and decrease the levels of glutamate and other downstream metabolites. BPTES has also been shown to have anti-inflammatory effects and may have potential as a treatment for other diseases such as neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPTES in lab experiments is its selectivity for cancer cells. This allows for more targeted studies and reduces the risk of off-target effects. However, one limitation of using BPTES is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on BPTES. One area of research is the development of more potent and selective glutaminase inhibitors. Another area of research is the combination of BPTES with other anti-cancer drugs to enhance its efficacy. Additionally, the use of BPTES in combination with immunotherapy is an area of active research.
Métodos De Síntesis
BPTES can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-isopropoxybenzoyl chloride with 3-aminophenylthiourea in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-amino-1,3-benzothiazole to yield BPTES.
Aplicaciones Científicas De Investigación
BPTES has been extensively studied for its potential as an anti-cancer drug. It has been shown to selectively inhibit the growth of cancer cells by targeting glutaminase activity. BPTES has been tested in a variety of cancer cell lines and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-15(2)29-19-10-6-7-16(14-19)22(28)27-24(30)25-18-9-5-8-17(13-18)23-26-20-11-3-4-12-21(20)31-23/h3-15H,1-2H3,(H2,25,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERQECXMNVDOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5134029.png)


![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5134049.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5134057.png)
![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B5134065.png)
![methyl 4-[3-(4-benzyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5134075.png)



![4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide](/img/structure/B5134097.png)
![N~1~-benzyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5134103.png)

![propyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5134134.png)